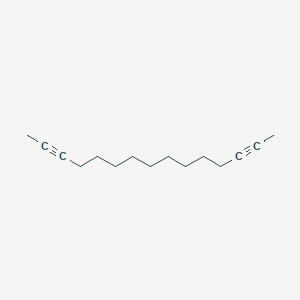
2,13-Pentadecadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,13-Pentadécadiyne est un composé organique de formule moléculaire C15H24. Il est caractérisé par la présence de deux triples liaisons situées aux positions 2 et 13 d'une chaîne à 15 carbones. Ce composé appartient à la famille des alcynes, connus pour leurs triples liaisons carbone-carbone, qui confèrent des propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2,13-Pentadécadiyne implique généralement le couplage d'alcynes terminaux. Une méthode courante est la réaction de couplage de Glaser, qui utilise des sels de cuivre(I) comme catalyseurs dans des conditions oxydantes. La réaction peut être représentée comme suit :
2R−C≡C−H→R−C≡C−C≡C−R
où ( R ) représente le groupe alkyle.
Méthodes de production industrielle : La production industrielle de 2,13-Pentadécadiyne peut impliquer des méthodes plus évolutives telles que la synthèse en flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction et des rendements, ce qui la rend adaptée à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le 2,13-Pentadécadiyne subit diverses réactions chimiques, notamment :
Oxydation : Les triples liaisons peuvent être oxydées pour former des dicétones ou des acides carboxyliques.
Réduction : L'hydrogénation peut convertir les triples liaisons en liaisons simples, formant des alcanes.
Substitution : L'halogénation peut introduire des atomes d'halogène aux positions de la triple liaison.
Réactifs et conditions courantes :
Oxydation : Le permanganate de potassium (KMnO4) ou l'ozone (O3) sont des agents oxydants couramment utilisés.
Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur de palladium (Pd/C) est utilisé pour l'hydrogénation.
Substitution : Le brome (Br2) ou le chlore (Cl2) en présence d'un catalyseur peuvent être utilisés pour l'halogénation.
Principaux produits formés :
Oxydation : Dicétones ou acides carboxyliques.
Réduction : Alcanes.
Substitution : Haloalcynes.
4. Applications de la recherche scientifique
Le 2,13-Pentadécadiyne a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et dans l'étude des mécanismes réactionnels.
Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, tels que les polymères et les matériaux avancés.
5. Mécanisme d'action
Le mécanisme d'action du 2,13-Pentadécadiyne implique son interaction avec diverses cibles moléculaires. Les triples liaisons du composé peuvent participer à des réactions de cycloaddition, formant des structures cycliques qui peuvent interagir avec des molécules biologiques. Ces interactions peuvent perturber les processus cellulaires, conduisant à des effets antimicrobiens ou anticancéreux. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques.
Composés similaires :
Pentadéca-(8E, 13Z)-diène-11-yn-2-one : Un autre alcyne avec des caractéristiques structurelles similaires mais des activités biologiques différentes.
cis,cis-2,13-pentadécadiène : Un diène avec une longueur de chaîne carbonée similaire mais des motifs de liaison différents.
Unicité : Le 2,13-Pentadécadiyne est unique en raison de son positionnement spécifique des triples liaisons, qui confère une réactivité chimique distincte et des activités biologiques potentielles. Sa capacité à subir une variété de réactions chimiques en fait un composé polyvalent dans les applications de recherche et industrielles.
Applications De Recherche Scientifique
2,13-Pentadecadiyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,13-Pentadecadiyne involves its interaction with various molecular targets. The triple bonds in the compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Pentadeca-(8E, 13Z)-dien-11-yn-2-one: Another alkyne with similar structural features but different biological activities.
cis,cis-2,13-pentadecadiene: A diene with similar carbon chain length but different bonding patterns.
Uniqueness: 2,13-Pentadecadiyne is unique due to its specific positioning of triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
651326-35-1 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
pentadeca-2,13-diyne |
InChI |
InChI=1S/C15H24/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h7-15H2,1-2H3 |
Clé InChI |
WDMNOCWIQWJPRN-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCCCCCCCCC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


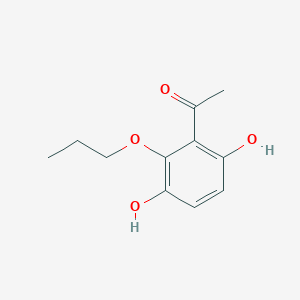

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
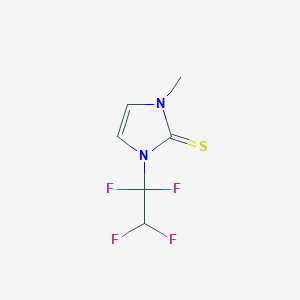
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
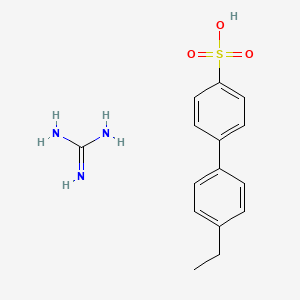
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)

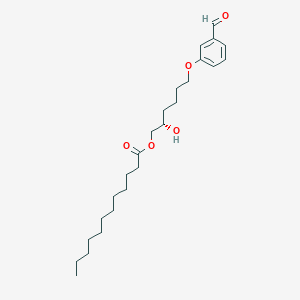

![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
